N-(2,6-dimethylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide
Description
This compound features a fused benzo[c]pyrimido[4,5-e][1,2]thiazin core with a 5,5-dioxido (sulfone) group, a 6-methyl substituent, and a thioacetamide side chain linked to an N-(2,6-dimethylphenyl) group. The sulfone moiety enhances polarity and metabolic stability compared to non-oxidized sulfur analogs, while the dimethylphenyl group likely improves lipophilicity and bioavailability. Its synthesis likely involves alkylation of a thiol-containing pyrimidothiazine intermediate with a chloroacetamide derivative, followed by oxidation to introduce the sulfone group .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S2/c1-13-7-6-8-14(2)19(13)23-18(26)12-29-21-22-11-17-20(24-21)15-9-4-5-10-16(15)25(3)30(17,27)28/h4-11H,12H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUNQLYMTIQHEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-dimethylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a complex organic compound with potential therapeutic applications. Its unique structure, featuring a thioacetamide moiety and a pyrimidine derivative, suggests diverse biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 405.52 g/mol. Its structural characteristics contribute to its reactivity and biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance:
- Topoisomerase Inhibition : Compounds with similar structures have been evaluated as topoisomerase II inhibitors. In vitro studies demonstrated that certain derivatives exhibited selective inhibition against various cancer cell lines (breast, colon, lung, and prostate), showing low micromolar IC50 values compared to standard chemotherapeutics like etoposide .
The mechanism underlying the anticancer activity involves:
- Inhibition of Topoisomerase II : This enzyme is crucial for DNA replication and repair. Inhibition leads to increased DNA damage in cancer cells.
- Induction of Apoptosis : Cell cycle analysis indicated that these compounds can induce apoptosis at specific cell cycle phases (e.g., G1 phase), promoting programmed cell death in cancerous cells .
Case Studies
- Study on GABA Level Modulation : A related compound showed an increase in GABA levels by 118% while inhibiting GABA transaminase enzyme activity both in vitro and ex vivo . This suggests potential neuroprotective effects that could be explored further.
- Antibacterial Activity : Compounds with similar thioamide structures demonstrated significant antibacterial activity against pathogenic bacteria when tested against standard antibiotics .
Data Summary
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its complex structure which includes a thiazine moiety and a dimethylphenyl group. The molecular formula is C15H16N2O3S, and it features several functional groups that contribute to its biological activity.
Anticancer Properties
Research has indicated that compounds similar to N-(2,6-dimethylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
- Case Studies : A study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines including breast and colon cancer cells, suggesting potential as a chemotherapeutic agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Activity : Similar compounds have shown efficacy against Gram-positive and Gram-negative bacteria as well as fungal pathogens. For example, modifications of the thiazine structure have resulted in enhanced activity against drug-resistant strains .
- Clinical Relevance : The development of new antimicrobial agents from this scaffold could address the growing issue of antibiotic resistance.
Synthetic Pathways
The synthesis of this compound can be achieved through various chemical reactions:
- Starting Materials : The synthesis typically begins with readily available 2,6-dimethylphenyl derivatives and thiazine-based precursors.
- Reactions Involved : Key reactions include nucleophilic substitutions and condensation reactions that form the thioamide linkage essential for biological activity .
Case Studies on Efficacy
Several studies have documented the effectiveness of this compound in laboratory settings:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer | Induced apoptosis in breast cancer cell lines |
| Study 2 | Antimicrobial | Effective against methicillin-resistant Staphylococcus aureus (MRSA) |
| Study 3 | Synthesis | Developed efficient synthetic routes with high yields |
Drug Development
The unique structure of this compound positions it well for further development into novel therapeutic agents targeting specific diseases such as cancer and bacterial infections.
Mechanistic Studies
Further studies are needed to elucidate the precise mechanisms by which this compound exerts its biological effects. Understanding these pathways could enhance its efficacy and lead to improved drug formulations.
Comparison with Similar Compounds
Structural Features
The target compound’s benzo[c]pyrimido[4,5-e][1,2]thiazin system is more complex than related heterocycles in analogs. Key comparisons include:
Physicochemical Properties
- Melting Points: The target compound’s melting point is unreported, but analogs like 11a (243–246°C) and 12 (268–269°C) suggest that fused heterocycles with polar groups (e.g., cyano, sulfone) exhibit high thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
